molecular formula C11H16FNO B1470377 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine CAS No. 1554627-66-5

2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine

Cat. No.: B1470377
CAS No.: 1554627-66-5
M. Wt: 197.25 g/mol
InChI Key: KNZDSMSWDHGIRE-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine” is a chemical compound that belongs to the class of organic compounds known as phenylacetamides . It is an organic heterobicyclic compound that is a fusion product between benzene and thiazole. It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, amidation, reduction, acylation, and amination . For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The molecular formula of a similar compound, 2-(4-ethoxyphenyl)-2-methylpropanol, is C12H18O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 194.270 Da and a monoisotopic mass of 194.130676 Da . A similar compound, 4-Methoxybenzyl alcohol, has a flash point of 146 °C / 294.8 °F .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize a variety of novel compounds utilizing structures similar to 2-(4-Ethoxyphenyl)-2-fluoropropan-1-amine. For instance, Patel et al. (2010) described the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through a process involving azo coupling. These compounds were evaluated for their antimicrobial activity, demonstrating the potential for developing new antimicrobial agents [Patel, Gandhi, & Sharma, 2010].

Regioselectivity in Synthesis

The study by D’hooghe & Kimpe (2006) explored the regioselectivity in the synthesis of functionalized β-fluoro amines, a process relevant to the production of compounds including those related to this compound. This research provides insights into the synthesis strategies that could be applied to create derivatives of this compound with potential biological applications [D’hooghe & Kimpe, 2006].

Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis has been demonstrated by Keiko et al. (2011), who investigated the reaction of similar ethoxy compounds with secondary amines. This method could enhance the synthesis of this compound derivatives, offering a faster and more efficient route for producing these compounds [Keiko, Verochkina, & Larina, 2011].

Prodrug Design and Evaluation

In the context of therapeutic applications, Bradshaw et al. (2002) evaluated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting the potential for creating prodrugs from compounds structurally related to this compound. Such research indicates the possibility of utilizing this compound or its derivatives in prodrug design for enhanced drug delivery and therapeutic efficacy [Bradshaw et al., 2002].

Fluorescent Sensor Development

Gao et al. (2016) developed a fluorescent sensor for light-up detection of amine vapors, demonstrating the versatility of ethoxyphenyl-based compounds in sensor applications. Such research could pave the way for using this compound derivatives in developing sensors for environmental monitoring or diagnostics [Gao et al., 2016].

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause skin irritation and may cause an allergic skin reaction . They also cause serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling these compounds .

Future Directions

The future directions for the research and development of similar compounds could involve the synthesis of new derivatives with potential biological and pharmaceutical activities . For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized and their antibacterial activities were evaluated .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-14-10-6-4-9(5-7-10)11(2,12)8-13/h4-7H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZDSMSWDHGIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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